(S)-2-Chloro-5-(piperidin-2-yl)pyridine
CAS No.: 1134621-22-9
Cat. No.: VC11687562
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1134621-22-9 |
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Molecular Formula | C10H13ClN2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 2-chloro-5-[(2S)-piperidin-2-yl]pyridine |
Standard InChI | InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 |
Standard InChI Key | MFXUKXSXRHICJE-VIFPVBQESA-N |
Isomeric SMILES | C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl |
SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |
Canonical SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a pyridine ring with a piperidine moiety, creating a stereogenic center at the piperidine’s second carbon. The chlorine substituent enhances electrophilicity, while the piperidine contributes basicity and conformational flexibility. Key physicochemical properties include:
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Molecular formula: C₁₀H₁₂ClN₂
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Molecular weight: 198.67 g/mol
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Chirality: The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, influencing its interactions with biological targets .
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, whereas the piperidine’s nitrogen enables protonation under physiological conditions, enhancing solubility and receptor binding.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine typically involves:
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Construction of the pyridine core.
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Introduction of the chlorine substituent.
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Stereoselective incorporation of the piperidine ring.
Method | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|
Suzuki Coupling | 78 | 90 | Scalability |
Reductive Amination | 65 | 85 | Mild conditions |
Asymmetric Hydrogenation | 85 | 95 | High stereoselectivity |
Pharmacological Profile and Biological Activity
Mechanism of Action
The compound’s piperidine moiety mimics endogenous amines, enabling interactions with:
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Dopamine receptors: Modulates D₂/D₃ subtypes, implicated in Parkinson’s disease .
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Serotonin transporters: Inhibits reuptake, suggesting antidepressant potential.
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Ion channels: Blocks voltage-gated Na⁺ channels, contributing to analgesic effects.
In Vitro Studies
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Binding affinity: Kᵢ = 12 nM for D₂ receptors (rat striatal membranes) .
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Selectivity: 50-fold selectivity over σ₁ receptors.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Agents
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Antipsychotics: Derivatives show promise in reducing positive symptoms of schizophrenia.
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Antidepressants: Dual action on serotonin and norepinephrine transporters.
Anticancer Therapeutics
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Apoptosis induction: Activates caspase-3 in HeLa cells at 10 μM.
Comparative Analysis with Structural Analogues
Table 2: Structural Modifications and Bioactivity
Compound | Modification | Bioactivity Change |
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2-Chloro-5-(piperidin-3-yl)pyridine | Piperidine position shift | Reduced D₂ affinity (Kᵢ = 45 nM) |
2-Fluoro-5-(piperidin-2-yl)pyridine | Halogen substitution | Enhanced metabolic stability |
Recent Advances and Research Directions
Catalytic Innovations
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Photoredox catalysis: Enables C–H functionalization under visible light .
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Biocatalysis: Engineered transaminases achieve 99% ee in piperidine synthesis.
Drug Delivery Systems
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Nanoparticle encapsulation: Improves blood-brain barrier penetration.
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